8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-c][1,2,4]triazine core, substituted with various functional groups such as chlorophenyl, dimethyl, and trifluoromethyl phenyl groups. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often necessitate anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, the compound’s ability to interact with DNA and RNA can lead to the disruption of nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure with 8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide and exhibits comparable biological activities.
Triazolo[1,5-c]pyrimidine: Another structurally related compound, known for its potential as a kinase inhibitor and its applications in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a more effective drug candidate compared to its analogs .
Properties
Molecular Formula |
C21H15ClF3N5O |
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Molecular Weight |
445.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H15ClF3N5O/c1-11-17(13-6-8-15(22)9-7-13)19-28-27-18(12(2)30(19)29-11)20(31)26-16-5-3-4-14(10-16)21(23,24)25/h3-10H,1-2H3,(H,26,31) |
InChI Key |
LJNCFABOVVQKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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